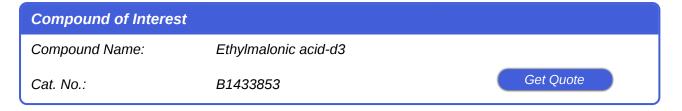


# Application Notes and Protocols: Structural Confirmation of Ethylmalonic acid-d3 by NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ethylmalonic acid is a dicarboxylic acid that serves as a key metabolite in human biochemistry. [1][2] Its deuterated isotopologue, **Ethylmalonic acid-d3** (EMA-d3), is a valuable internal standard for quantitative analysis in metabolic studies using mass spectrometry.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such isotopically labeled compounds. This document provides a detailed guide to the use of one- and two-dimensional NMR spectroscopy for the structural elucidation and confirmation of **Ethylmalonic acid-d3**.

#### **Expected NMR Spectral Data**

The deuterium labeling in **Ethylmalonic acid-d3** (ethyl-2,2,2-d3-propanedioic acid) leads to predictable changes in its NMR spectra compared to the unlabeled compound.[3] The most significant alteration will be the absence of the methyl proton signal and a simplification of the methylene proton signal in the <sup>1</sup>H NMR spectrum. The <sup>13</sup>C NMR spectrum will show a significantly attenuated or absent signal for the deuterated carbon.

#### <sup>1</sup>H NMR Spectroscopy

Table 1: Expected <sup>1</sup>H NMR Chemical Shifts and Splitting Patterns for Ethylmalonic acid-d3



Protons	Expected Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH- (methine)	~3.01	Triplet (t)	~7.5
-CH <sub>2</sub> - (methylene)	~1.74	Quartet (q)	~7.5
-CD₃ (methyl)	Not Applicable	Not Applicable	Not Applicable
-COOH (carboxylic acid)	Variable (broad singlet)	Not Applicable	Not Applicable

Note: Chemical shifts are referenced to an internal standard (e.g., DSS in D<sub>2</sub>O) and can vary slightly based on solvent, pH, and concentration. The data for unlabeled ethylmalonic acid from various sources was used as a basis for these expected shifts.[1][4][5]

#### <sup>13</sup>C NMR Spectroscopy

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for Ethylmalonic acid-d3

Carbon	Expected Chemical Shift (δ) ppm	DEPT-135 Phase
-COOH (carboxyl)	~175	No Signal
-CH- (methine)	~53	Positive
-CH <sub>2</sub> - (methylene)	~22	Negative
-CD₃ (methyl)	~10	No Signal (or very weak)

Note: The signal for the deuterated carbon (-CD<sub>3</sub>) is expected to be a multiplet with significantly reduced intensity due to C-D coupling and longer relaxation times. DEPT-135 experiments are crucial for distinguishing between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[6][7]

# Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[8][9][10][11][12]



- Sample Weighing: Accurately weigh 5-10 mg of Ethylmalonic acid-d3 for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR experiments.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble.
   Deuterium oxide (D<sub>2</sub>O) is a common choice for small organic acids. Other options include acetone-d<sub>6</sub> or DMSO-d<sub>6</sub>.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D<sub>2</sub>O or TMS (tetramethylsilane) for organic solvents.
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[10]
- Labeling: Clearly label the NMR tube with the sample identification.

#### **NMR Data Acquisition**

The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.[13][14][15][16][17]

Table 3: Recommended NMR Data Acquisition Parameters



Experiment	Parameter	Recommended Value
<sup>1</sup> H NMR	Pulse Program	zg30 or zgpr (with water suppression)
Spectral Width	12-16 ppm	
Acquisition Time	2-4 s	
Relaxation Delay (d1)	1-5 s	
Number of Scans	16-64	
<sup>13</sup> C NMR	Pulse Program	zgpg30 (proton decoupled)
Spectral Width	200-220 ppm	
Acquisition Time	1-2 s	
Relaxation Delay (d1)	2-5 s	
Number of Scans	1024-4096	
DEPT-135	Pulse Program	dept135
Spectral Width	200-220 ppm	
Acquisition Time	1-2 s	
Relaxation Delay (d1)	2 s	
Number of Scans	512-2048	
COSY	Pulse Program	cosygpqf
Spectral Width (F1 & F2)	12-16 ppm	
Number of Increments	256-512	
Number of Scans per Increment	2-8	
HSQC	Pulse Program	hsqcedetgpsisp2.2
Spectral Width (F2 - <sup>1</sup> H)	12-16 ppm	
Spectral Width (F1 - <sup>13</sup> C)	180-200 ppm	

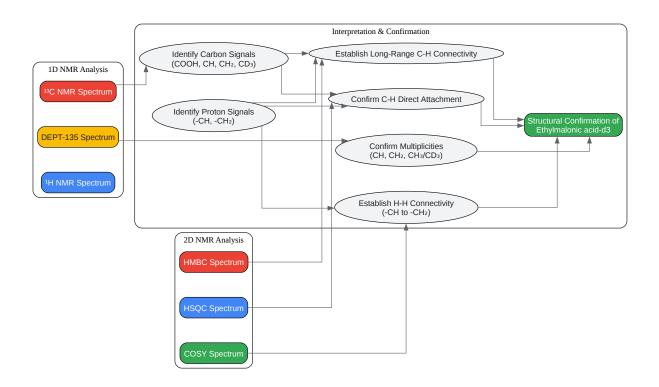


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Number of Increments	128-256	_
Number of Scans per Increment	4-16	
НМВС	Pulse Program	hmbcgpndqf
Spectral Width (F2 - <sup>1</sup> H)	12-16 ppm	
Spectral Width (F1 - <sup>13</sup> C)	200-220 ppm	_
Number of Increments	256-512	_
Number of Scans per Increment	8-32	-

### **Data Analysis and Structural Confirmation Workflow**

The following workflow outlines the logical steps for confirming the structure of **Ethylmalonic acid-d3** using the acquired NMR data.





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Caption: Workflow for Structural Confirmation of Ethylmalonic acid-d3 using NMR.



#### **Interpretation of 2D NMR Spectra**

Two-dimensional NMR experiments are instrumental in confirming the connectivity of the molecule.

#### **COSY (Correlation Spectroscopy)**

The COSY spectrum reveals proton-proton couplings.[18][19] For **Ethylmalonic acid-d3**, a cross-peak is expected between the methine proton (-CH-) at  $\sim$ 3.01 ppm and the methylene protons (-CH<sub>2</sub>-) at  $\sim$ 1.74 ppm, confirming their adjacent positions in the ethyl group.

#### **HSQC (Heteronuclear Single Quantum Coherence)**

The HSQC experiment correlates directly bonded protons and carbons.[20][21][22] The following correlations are expected:

- A cross-peak between the proton at ~3.01 ppm and the carbon at ~53 ppm, confirming the -CH- group.
- A cross-peak between the protons at ~1.74 ppm and the carbon at ~22 ppm, confirming the -CH<sub>2</sub>- group.

#### **HMBC** (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the carbon skeleton.[23][24][25]

Caption: Key Expected HMBC Correlations for **Ethylmalonic acid-d3**.

Expected key HMBC correlations:

- -CH2 protons to:
  - -CH- carbon (2-bond correlation)
  - CD₃ carbon (2-bond correlation)
  - -COOH carbon (3-bond correlation)



- -CH proton to:
  - -CH<sub>2</sub>- carbon (2-bond correlation)
  - -COOH carbons (2-bond correlation)

By systematically analyzing the 1D and 2D NMR data and comparing it to the expected spectra, the structure of **Ethylmalonic acid-d3** can be unequivocally confirmed. This ensures the identity and isotopic purity of the material, which is critical for its application as an internal standard in quantitative metabolic research.

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